molecular formula C18H19BrN2O3S B2839495 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide CAS No. 472980-93-1

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide

Cat. No.: B2839495
CAS No.: 472980-93-1
M. Wt: 423.33
InChI Key: HOPJRKPMWPLKRO-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxyaniline in the presence of a thionating agent like Lawesson’s reagent to form the thiazole ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The methoxy groups and thiazole ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of kinase activity or modulation of neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine
  • N-(2-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Uniqueness

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine Hydrobromide is unique due to the presence of both methoxy groups and the thiazole ring, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S.BrH/c1-21-15-7-5-4-6-13(15)19-18-20-14(11-24-18)12-8-9-16(22-2)17(10-12)23-3;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPJRKPMWPLKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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